molecular formula C5H9IO2 B14364319 2-Iodopentanoic acid CAS No. 94274-78-9

2-Iodopentanoic acid

Cat. No.: B14364319
CAS No.: 94274-78-9
M. Wt: 228.03 g/mol
InChI Key: MEZFCJJZKJRFJF-UHFFFAOYSA-N
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Description

2-Iodopentanoic acid is an organic compound with the molecular formula C5H9IO2 It is a derivative of pentanoic acid, where an iodine atom is substituted at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodopentanoic acid can be synthesized through several methods. One common approach involves the halogenation of pentanoic acid. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the carbon chain.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodopentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of this compound can lead to the formation of pentanoic acid or other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 2-chloropentanoic acid or 2-aminopentanoic acid.

    Oxidation: Products may include carboxylic acids with higher oxidation states.

    Reduction: The primary product is pentanoic acid.

Scientific Research Applications

2-Iodopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.

    Medicine: Research into potential therapeutic uses, such as in the development of iodine-containing drugs.

    Industry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-Iodopentanoic acid exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Molecular Targets and Pathways: The molecular targets and pathways involved in the reactions of this compound vary based on the specific chemical processes. For example, in biological systems, the compound may interact with enzymes involved in iodine metabolism.

Comparison with Similar Compounds

    2-Chloropentanoic Acid: Similar structure but with a chlorine atom instead of iodine.

    2-Bromopentanoic Acid: Contains a bromine atom in place of iodine.

    2-Fluoropentanoic Acid: Features a fluorine atom, leading to different reactivity and applications.

Properties

CAS No.

94274-78-9

Molecular Formula

C5H9IO2

Molecular Weight

228.03 g/mol

IUPAC Name

2-iodopentanoic acid

InChI

InChI=1S/C5H9IO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)

InChI Key

MEZFCJJZKJRFJF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)I

Origin of Product

United States

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